2-(4-bromo-3-methylphenoxy)-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-bromo-3-methylphenoxy)-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide is a complex organic compound with potential applications in various fields such as medicinal chemistry, materials science, and organic synthesis. This compound features a unique structure combining a brominated phenoxy group, a methyl-substituted phenyl group, and an oxadiazole ring, making it an interesting subject for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-bromo-3-methylphenoxy)-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide typically involves multiple steps:
Formation of the Phenoxy Intermediate: The initial step involves the bromination of 3-methylphenol to obtain 4-bromo-3-methylphenol. This reaction is usually carried out using bromine in the presence of a catalyst such as iron(III) bromide.
Etherification: The brominated phenol is then reacted with chloroacetic acid in the presence of a base like potassium carbonate to form 2-(4-bromo-3-methylphenoxy)acetic acid.
Oxadiazole Formation: The next step involves the formation of the oxadiazole ring. This is achieved by reacting 3-methylbenzonitrile with hydrazine hydrate to form the corresponding hydrazide, which is then cyclized with chloroacetic acid to form the oxadiazole ring.
Coupling Reaction: Finally, the oxadiazole intermediate is coupled with 2-(4-bromo-3-methylphenoxy)acetic acid using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to improve yield and reduce costs. This could include the use of continuous flow reactors for better control of reaction conditions and the use of alternative, more sustainable reagents.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, to form corresponding carboxylic acids.
Reduction: Reduction of the bromine atom can lead to the formation of the corresponding phenol.
Substitution: The bromine atom can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN₃) or thiourea.
Major Products
Oxidation: Formation of carboxylic acids.
Reduction: Formation of phenols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.
Biology
In biological research, derivatives of this compound may exhibit interesting biological activities, such as antimicrobial or anticancer properties. Studies could focus on modifying the structure to enhance these activities.
Medicine
In medicinal chemistry, this compound could serve as a lead compound for the development of new drugs. Its structural features make it a potential candidate for targeting specific biological pathways.
Industry
In the industrial sector, this compound could be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 2-(4-bromo-3-methylphenoxy)-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide would depend on its specific application. In a biological context, it may interact with specific enzymes or receptors, modulating their activity. The oxadiazole ring, in particular, is known to interact with various biological targets, potentially leading to the inhibition of specific pathways.
Comparison with Similar Compounds
Similar Compounds
2-(4-bromo-3-methylphenoxy)acetic acid: Shares the phenoxy and bromine substitution but lacks the oxadiazole ring.
3-(3-methylphenyl)-1,2,4-oxadiazole: Contains the oxadiazole ring but lacks the phenoxy and acetamide groups.
Properties
Molecular Formula |
C19H18BrN3O3 |
---|---|
Molecular Weight |
416.3 g/mol |
IUPAC Name |
2-(4-bromo-3-methylphenoxy)-N-[[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl]acetamide |
InChI |
InChI=1S/C19H18BrN3O3/c1-12-4-3-5-14(8-12)19-22-18(26-23-19)10-21-17(24)11-25-15-6-7-16(20)13(2)9-15/h3-9H,10-11H2,1-2H3,(H,21,24) |
InChI Key |
YOEUTVNSXUNBEG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NOC(=N2)CNC(=O)COC3=CC(=C(C=C3)Br)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.